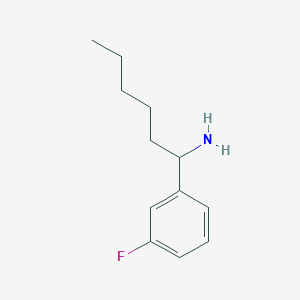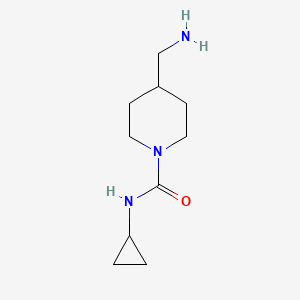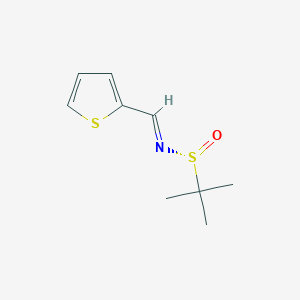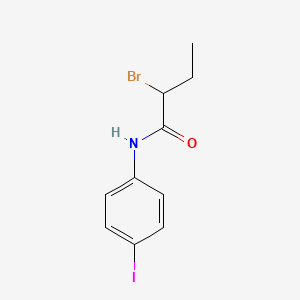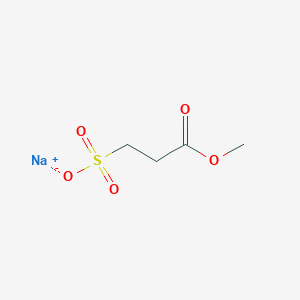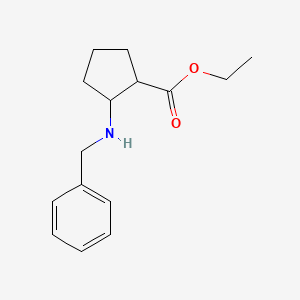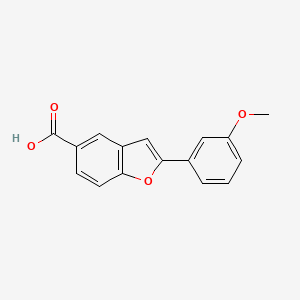![molecular formula C9H11BrN2 B1399682 N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine CAS No. 1342791-52-9](/img/structure/B1399682.png)
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
Übersicht
Beschreibung
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine, commonly referred to as N-Bromo-CPA, is a cyclopropanamine derivative of the pyridine family. It has been studied for its potential applications in the synthesis of various compounds, as well as its possible biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Neurological and Psychological Applications
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine and its related compounds have been studied for their potential in treating neurological and psychological disorders. One significant application is as an inhibitor of Lysine-specific demethylase-1 (LSD1), which plays a crucial role in the methylation of histones and gene expression regulation. These compounds are investigated for therapeutic potential in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
2. Agricultural and Antifungal Applications
Research has also explored the use of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine derivatives in agriculture. For instance, certain cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibited excellent herbicidal and fungicidal activities, indicating potential applications in crop protection and agricultural productivity (Tian et al., 2009).
3. Synthesis of Biologically Active Compounds
This compound has been utilized in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its significance in the development of new pharmacological agents (Hirokawa et al., 2000).
4. Development of Novel Antiviral Agents
Another area of application is in the development of novel antiviral agents. Derivatives of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine have been synthesized and evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV) and other retroviruses (Hocková et al., 2003).
5. Applications in Polymer Chemistry
In polymer chemistry, derivatives of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine have been used in atom transfer radical polymerization and click chemistry to create functional polymers. This illustrates its role in the development of new materials with potential applications in various industries (Lutz et al., 2005).
6. Development of PET Radioligands
The compound has also been used in the synthesis of precursors for PET radioligands. These radioligands are crucial in positron emission tomography (PET), a powerful imaging technique used in medical diagnostics (Gao et al., 2010).
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBMCOVJVBWJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
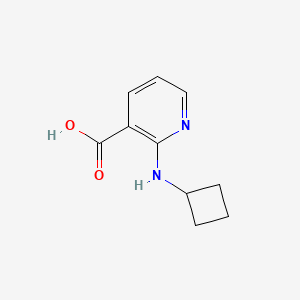
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
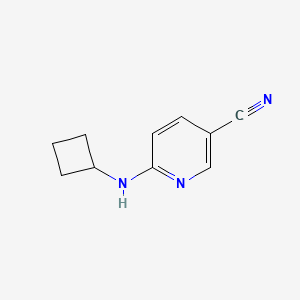
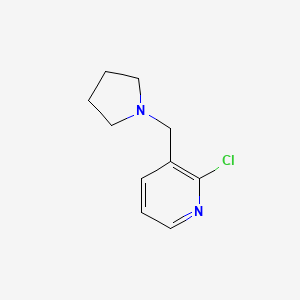
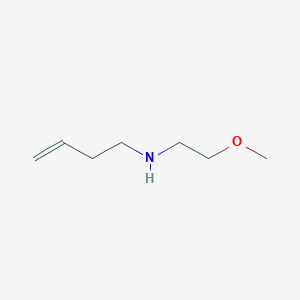
amine](/img/structure/B1399611.png)
